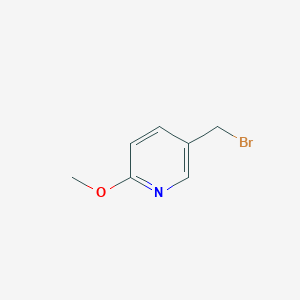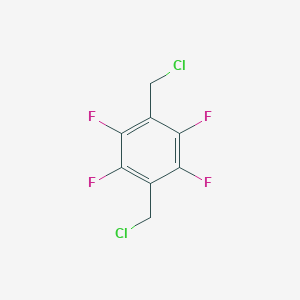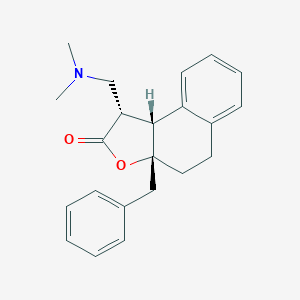
Dopexaminhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopexamin-Hydrochlorid ist ein synthetisches Analogon von Dopamin, das in medizinischen Einrichtungen hauptsächlich zur Behandlung von Herzinsuffizienz und zur Verbesserung des Herzzeitvolumens nach Operationen eingesetzt wird. Es wirkt durch Stimulation von Beta-2-Adrenozeptoren und peripheren Dopaminrezeptoren D1 und D2 und Hemmung der neuronalen Wiederaufnahme von Noradrenalin .
Wissenschaftliche Forschungsanwendungen
Dopexamin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird als inotropes Mittel zur Behandlung von akuter Herzinsuffizienz und zur Unterstützung der Herzfunktion nach Operationen eingesetzt
Wirkmechanismus
Dopexamin-Hydrochlorid übt seine Wirkungen aus, indem es Beta-2-Adrenozeptoren und periphere Dopaminrezeptoren D1 und D2 stimuliert. Dies führt zu Vasodilatation, erhöhtem Herzzeitvolumen und verbesserter Nierenperfusion. Es hemmt auch die neuronale Wiederaufnahme von Noradrenalin, was zu seinen positiven inotropen und chronotropen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Dopexamine hydrochloride is a synthetic catecholamine that primarily targets β2-adrenoceptors and dopamine DA1 and DA2 receptors . It also has some agonist activity at β1-adrenoceptors . These receptors play crucial roles in cardiovascular function, including heart rate and blood pressure regulation.
Mode of Action
Dopexamine hydrochloride interacts with its targets by acting as an agonist , meaning it binds to these receptors and activates them . This activation leads to various physiological changes. For instance, its interaction with β2-adrenoceptors leads to vasodilation, reducing blood pressure . Its interaction with dopamine receptors can increase renal, myocardial, and skeletal muscle blood flow .
Biochemical Pathways
The activation of β2-adrenoceptors and dopamine receptors by dopexamine hydrochloride affects several biochemical pathways. These include pathways involved in vasodilation and increased blood flow to specific areas like the kidneys, heart, and skeletal muscles . The drug also inhibits the neuronal uptake of norepinephrine, which can enhance the effects of this neurotransmitter .
Pharmacokinetics
Dopexamine hydrochloride is administered by intravenous infusion and is characterized by a rapid onset and short duration of action . The drug’s effects on heart rate, cardiac output, and renal vascular resistance are dose-dependent
Action Environment
The action of dopexamine hydrochloride can be influenced by various environmental factors. For instance, the drug’s effects may vary depending on the patient’s specific physiological state, such as their blood volume and blood pressure . Additionally, the drug’s efficacy may be affected by other medications the patient is taking. . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of dopexamine hydrochloride.
Biochemische Analyse
Biochemical Properties
Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity in isolated cardiac and vascular preparations, and produces a marked inhibition of neuronal catecholamine uptake . It interacts with β2-adrenoceptors, dopamine DA1 and DA2 receptors, and β1-adrenoceptors . The nature of these interactions involves both direct agonist activity and indirect effects through the inhibition of neuronal catecholamine uptake .
Cellular Effects
Dopexamine hydrochloride has been shown to have various effects on cells and cellular processes. It reduces afterload through pronounced arterial vasodilation, increases renal perfusion by selective renal vasodilation, and evokes mild cardiac stimulation through direct and indirect positive inotropism . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dopexamine hydrochloride involves stimulating β2-adrenergic receptors and peripheral dopamine receptor D1 and dopamine receptor D2 . It also inhibits the neuronal re-uptake of norepinephrine . These activities increase cardiac output and increase blood flow to peripheral vascular beds .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Dopexamine hydrochloride in laboratory settings are limited, it is known that the drug has a rapid onset and short duration of action . Its effects are substantially maintained during longer-term administration (≤24 hours) .
Dosage Effects in Animal Models
In animal models, Dopexamine hydrochloride has shown anti-inflammatory effects in a rat endotoxin model without effects on global or regional flow
Metabolic Pathways
It is known that Dopexamine hydrochloride displays dopaminergic and β2-adrenergic agonist activity, suggesting involvement in catecholamine-related metabolic pathways .
Subcellular Localization
Given its interaction with various cell surface receptors, it is likely that it is present in the cell membrane and possibly in the cytoplasm due to its inhibitory action on the neuronal catecholamine uptake mechanism .
Vorbereitungsmethoden
Die Synthese von Dopexamin-Hydrochlorid umfasst mehrere Schritte, beginnend mit dem Vorläufer Dopamin. Der Syntheseweg beinhaltet typischerweise den Schutz von Hydroxylgruppen, gefolgt von Alkylierung und anschließender Entschützung. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung von Nebenprodukten und Gewährleistung der Stabilität der Verbindung .
Analyse Chemischer Reaktionen
Dopexamin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, was ihre Catecholstruktur beeinflusst.
Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen verändern.
Substitution: Sie kann Substitutionsreaktionen eingehen, insbesondere an den Amin- und Hydroxylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Dopexamin-Hydrochlorid wird mit anderen Catecholaminen wie Dopamin, Dobutamin und Noradrenalin verglichen. Während all diese Verbindungen inotrope Wirkungen haben, ist Dopexamin-Hydrochlorid einzigartig in seiner selektiven Stimulation von Beta-2-Adrenozeptoren und seiner peripheren Dopaminrezeptoraktivität. Dies macht es besonders effektiv bei der Reduzierung der Nachlast und der Erhöhung der Nierenperfusion .
Ähnliche Verbindungen umfassen:
Eigenschaften
CAS-Nummer |
86484-91-5 |
|---|---|
Molekularformel |
C22H33ClN2O2 |
Molekulargewicht |
393.0 g/mol |
IUPAC-Name |
4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H |
InChI-Schlüssel |
CJECLYLIFZQBMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl |
Key on ui other cas no. |
86484-91-5 |
Verwandte CAS-Nummern |
86197-47-9 (Parent) |
Synonyme |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride; Dopacard; Dopexamine Dihydrochloride; FPL 60278AR; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)





